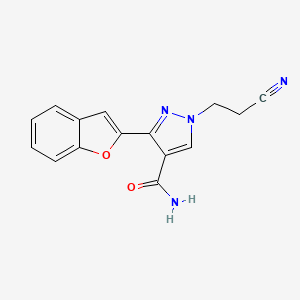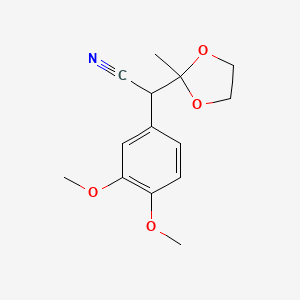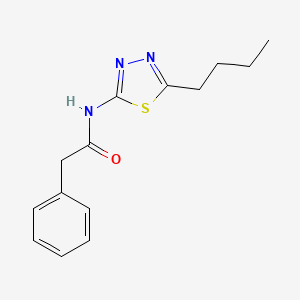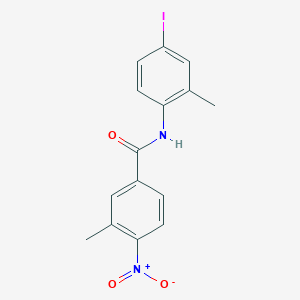
3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in different fields.
Mécanisme D'action
The mechanism of action of 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes in the body, which play a role in various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide in lab experiments is its unique structure, which makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations is that its synthesis can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in the treatment of various diseases.
2. Development of new synthesis methods that can improve the yield and purity of the compound.
3. Investigation of the potential use of this compound as a fluorescent probe in bioimaging.
4. Studies on the potential use of this compound as a potential inhibitor of enzymes involved in various diseases.
5. Exploration of the use of this compound in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for use in medicinal chemistry, bioimaging, and enzyme inhibition. Further research is needed to fully understand its potential applications and to develop new synthesis methods that can improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide involves a series of chemical reactions. The most common method used for its synthesis is the reaction between 1-benzofuran-2-carboxylic acid and 2-cyanoethyl-N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with hydrazine hydrate to obtain the final product.
Applications De Recherche Scientifique
The unique structure of 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has made it a subject of scientific research in various fields. It has been studied for its potential applications in medicinal chemistry, as a fluorescent probe in bioimaging, and as a potential inhibitor of enzymes involved in various diseases.
Propriétés
IUPAC Name |
3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-6-3-7-19-9-11(15(17)20)14(18-19)13-8-10-4-1-2-5-12(10)21-13/h1-2,4-5,8-9H,3,7H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAXDLNOOYBMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN(C=C3C(=O)N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933813.png)



![3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4933849.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)

![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
